2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4S/c23-17-1-5-19(6-2-17)32-16-22(29)26-18-3-7-20(8-4-18)33(30,31)28-13-11-27(12-14-28)21-15-24-9-10-25-21/h1-10,15H,11-14,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDWWIJXSDJLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Fluorophenoxy group : Enhances lipophilicity and biological interactions.
- Piperazine ring : Commonly associated with psychoactive and therapeutic agents.
- Sulfonamide linkage : Known to enhance activity against various biological targets.
Pharmacological Properties
Research indicates that 2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide exhibits various biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation, particularly in models targeting BRAF(V600E) mutations, which are prevalent in melanoma. This is attributed to its ability to interfere with specific signaling pathways involved in tumor growth .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial effects, and derivatives of this compound have been tested against various bacterial strains, showing promising results .
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is influenced by its structural components:
- The fluorine atom enhances the molecule's stability and receptor binding affinity.
- Modifications on the piperazine ring can lead to variations in activity; for instance, substituting different groups can alter the selectivity towards specific receptors or enzymes .
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various pyrazole derivatives, 2-(4-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide was identified as a potent inhibitor of cell proliferation in melanoma cell lines harboring BRAF mutations. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively inhibited LPS-induced nitric oxide production in macrophages. This suggests a mechanism involving the downregulation of NF-kB signaling pathways, a critical mediator of inflammation .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various conditions, particularly neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, including serotonin and dopamine pathways.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit significant antidepressant-like effects in preclinical models. The mechanism may involve:
- Inhibition of serotonin reuptake.
- Enhancement of serotonergic transmission in the brain.
Antipsychotic Activity
The piperazine component is known to interact with dopamine receptors, suggesting that this compound could possess antipsychotic properties. Variations in the piperazine structure can lead to differing affinities for dopamine receptor subtypes.
Cancer Research
Studies have explored the compound's potential as an anticancer agent, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells. The sulfonamide group may enhance its efficacy by improving solubility and bioavailability.
Neuropharmacology
The compound's interactions with various receptors make it a candidate for neuropharmacological studies. It may modulate receptor activity, influencing neuronal signaling pathways involved in mood regulation and cognitive function.
Study 1: Antidepressant-Like Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of structurally related compounds. Results indicated that the target compound significantly reduced depressive behaviors in animal models, supporting its potential as a treatment for depression.
Study 2: Anticancer Properties
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s stability under hydrolytic conditions depends on pH and temperature:
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The sulfonamide group demonstrates high stability due to strong S–N bonding .
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The acetamide moiety undergoes base-catalyzed hydrolysis, producing 2-(4-fluorophenoxy)acetic acid and 4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline.
Substitution and Coupling Reactions
The piperazine and fluorophenoxy groups participate in electrophilic and nucleophilic reactions:
Piperazine Reactivity
Stability Under Oxidative and Reductive Conditions
| Condition | Reagent | Effect | Source |
|---|---|---|---|
| Oxidation | H₂O₂, Fe²⁺ | Sulfonamide oxidizes to sulfonic acid | |
| Reduction | LiAlH₄ | Acetamide reduces to amine; ether remains intact |
Key Research Findings:
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Metabolic Stability : Fluorination enhances resistance to cytochrome P450-mediated oxidation, increasing bioavailability.
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Sodium Channel Binding : Analogous compounds (e.g., derivative 20 in ) exhibit moderate binding to neuronal voltage-sensitive sodium channels, suggesting potential bioactivity.
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Thermal Stability : Decomposes above 250°C without melting, indicating suitability for high-temperature formulations .
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Key Observations :
- Pyrazine substitution (target compound) introduces a smaller, more polar heterocycle compared to benzothiazole or benzylsulfonyl groups, which could modulate solubility and target selectivity .
- Methylphenyl or benzyl groups may enhance lipophilicity, whereas pyrazine could improve water solubility and hydrogen-bonding capacity .
Analogues with Varied Aromatic/Electron-Withdrawing Groups
Key Observations :
- The 4-fluorophenoxy group in the target compound offers a balance between electron-withdrawing effects (fluorine) and steric bulk, differing from nitro or chloro substituents that may increase reactivity or toxicity .
- Azetidinone-containing analogues (e.g., ) highlight the role of β-lactam-like structures in modulating bioactivity, a feature absent in the target compound.
Pharmacologically Active Piperazine-Acetamide Derivatives

Key Observations :
- The target compound’s pyrazine-piperazine moiety may offer unique binding modes compared to simpler piperazine derivatives (e.g., ) or thiazole-containing analogues (e.g., ).
- Hydrazine derivatives (e.g., ) exhibit distinct metabolic pathways, whereas the acetamide linker in the target compound may improve stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

